molecular formula C11H16N2O B8283833 2-(6-Cyclopropyl-2-methoxypyridin-3-yl)ethanamine

2-(6-Cyclopropyl-2-methoxypyridin-3-yl)ethanamine

Cat. No.: B8283833
M. Wt: 192.26 g/mol
InChI Key: AMSPFPHTEOIOBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(6-Cyclopropyl-2-methoxypyridin-3-yl)ethanamine is a useful research compound. Its molecular formula is C11H16N2O and its molecular weight is 192.26 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H16N2O

Molecular Weight

192.26 g/mol

IUPAC Name

2-(6-cyclopropyl-2-methoxypyridin-3-yl)ethanamine

InChI

InChI=1S/C11H16N2O/c1-14-11-9(6-7-12)4-5-10(13-11)8-2-3-8/h4-5,8H,2-3,6-7,12H2,1H3

InChI Key

AMSPFPHTEOIOBS-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=N1)C2CC2)CCN

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of lithium borohydride (1226 μL, 2.45 mmol) in THF was added chlorotrimethylsilane (622 μl, 4.90 mmol) dropwise. After stirring for 15 minutes, argon was bubbled through the reaction mixture for 2 minutes to eliminate any trimethylsilane in the reaction mixture. (E)-6-cyclopropyl-2-methoxy-3-(2-nitrovinyl)pyridine (135 mg, 0.613 mmol) was added (in 1 mL of THF). The reaction was heated to reflux for 2 hours, cooled to 0° C. and carefully quenched with methanol (1 mL). The reaction mixture was concentrated, diluted with dichloromethane and 20% aqueous KOH. The layers were separated and the organic layer was dried over sodium sulfate, filtered and concentrated to yield 2-(6-cyclopropyl-2-methoxypyridin-3-yl)ethanamine (118 mg, 0.614 mmol, 100% yield).
Quantity
1226 μL
Type
reactant
Reaction Step One
Quantity
622 μL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
135 mg
Type
reactant
Reaction Step Two
Name
Quantity
1 mL
Type
solvent
Reaction Step Two

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